molecular formula C16H9BrFNO2 B3896608 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B3896608
M. Wt: 346.15 g/mol
InChI Key: GPHVRMYNWOLZRQ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of oxazoles, which have been widely studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In terms of antimicrobial activity, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various strains of fungi. In terms of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In terms of anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse biological activity. It has been shown to have antimicrobial, anticancer, and anti-inflammatory activity, making it a useful compound for studying various biological processes. However, one limitation is its potential toxicity. Like many chemical compounds, it may have adverse effects on cells and tissues at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for experimental use.

Future Directions

There are several future directions for the study of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel derivatives and analogs may lead to compounds with improved efficacy and reduced toxicity. Overall, the study of this compound has the potential to contribute to the development of new drugs and therapies for various diseases.

Scientific Research Applications

2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential as an antimicrobial agent. It has shown promising activity against various strains of bacteria and fungi. Additionally, this compound has been investigated for its anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, it has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of acute and chronic inflammation.

properties

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHVRMYNWOLZRQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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